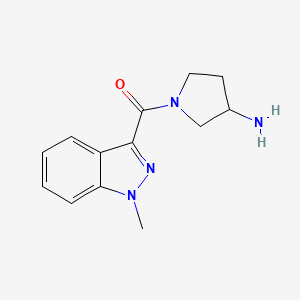

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)methanon ist eine synthetische organische Verbindung, die einen Pyrrolidinring und einen Indazolteil aufweist.

Vorbereitungsmethoden

Die Synthese von (3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Indazolteils: Der Indazolring kann durch Cyclisierung von ortho-substituierten Hydrazinen mit Ketonen oder Aldehyden unter sauren Bedingungen synthetisiert werden.

Anlagerung des Pyrrolidinrings: Der Pyrrolidinring kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen ein geeignetes Pyrrolidinderivat mit einem geeigneten Elektrophil reagiert.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Indazol- und Pyrrolidinteile über eine Methanonverbindung, häufig unter Verwendung von Reagenzien wie Carbodiimiden oder anderen Kupplungsmitteln unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung skalierbarer Reaktionsbedingungen und Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

(3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Nucleophile Substitutionsreaktionen können an den Pyrrolidin- oder Indazolringen auftreten, wobei Nucleophile wie Halogenide oder Amine bestehende Substituenten ersetzen.

Hydrolyse: Die Methanonverbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Carbonsäure- und Aminderivate zu ergeben.

Wissenschaftliche Forschungsanwendungen

(3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als pharmakologisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten gegen neurologische Erkrankungen und Krebs.

Biologische Forschung: Sie wird als Werkzeugverbindung verwendet, um biologische Pfade und molekulare Mechanismen in der Zellsignalübertragung und im Stoffwechsel zu untersuchen.

Industrielle Anwendungen: Die einzigartige chemische Struktur der Verbindung macht sie zu einem Kandidaten für die Verwendung bei der Synthese von fortschrittlichen Materialien und Spezialchemikalien.

Wirkmechanismus

Der Wirkmechanismus von (3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege beeinflusst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Wechselwirkungen und beteiligten Pfade zu klären.

Wirkmechanismus

The mechanism of action of (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

(3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)methanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanon: Fehlt die Methylgruppe am Indazolring, was sich auf ihre Bindungsaffinität und biologische Aktivität auswirken kann.

(3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)ethanon: Hat eine Ethanonverbindung anstelle von Methanon, was möglicherweise ihre chemische Reaktivität und pharmakokinetischen Eigenschaften verändert.

Die Einzigartigkeit von (3-Aminopyrrolidin-1-yl)(1-Methyl-1H-indazol-3-yl)methanon liegt in seinen spezifischen Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C13H16N4O |

|---|---|

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

(3-aminopyrrolidin-1-yl)-(1-methylindazol-3-yl)methanone |

InChI |

InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(14)8-17/h2-5,9H,6-8,14H2,1H3 |

InChI-Schlüssel |

APJLYWMBXMLQBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)

![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)

![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)